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Compound of Interest

Compound Name:
Urea mono(4-

methylbenzenesulfonate)

Cat. No.: B1612779 Get Quote

Disclaimer: Direct experimental studies on the cross-reactivity of Urea mono(4-
methylbenzenesulfonate) are not publicly available. This guide provides an inferential

analysis based on the known cross-reactivity profiles of structurally related compounds,

specifically urea-based kinase inhibitors and molecules containing the benzenesulfonate

moiety. The information presented herein is intended for research and informational purposes

and should not be substituted for direct experimental validation.

This comparison guide explores the potential off-target interactions of Urea mono(4-
methylbenzenesulfonate) by examining the behavior of its core chemical motifs. The urea

functional group is a prevalent scaffold in numerous kinase inhibitors, which are known for their

varying degrees of selectivity. Similarly, the 4-methylbenzenesulfonate (tosylate) group, while

often considered a leaving group in organic synthesis, can influence the biological activity and

potential for off-target effects of a parent molecule.

Comparative Analysis of Urea-Based Kinase Inhibitors
The urea moiety is a key structural feature in many approved and investigational kinase

inhibitors. These compounds often exhibit polypharmacology, meaning they can interact with

multiple kinase targets. This multi-targeted nature can be therapeutically beneficial in some

contexts but can also lead to off-target toxicities. Below is a summary of the kinase selectivity

profiles for several well-characterized urea-containing drugs. This data provides a potential
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framework for understanding the types of kinases that Urea mono(4-
methylbenzenesulfonate) might interact with, should it possess kinase inhibitory activity.

Compound Primary Target(s)
Known Off-Targets
/ Cross-Reactivities

Reference

Sorafenib

RAF-1, B-RAF,

VEGFR-2, VEGFR-3,

PDGFR-β, c-KIT, FLT-

3

Multiple other kinases

at higher

concentrations

[1]

Lenvatinib
VEGFR1-3, FGFR1-4,

PDGFRα, KIT, RET

Other receptor

tyrosine kinases
N/A

Tivozanib
VEGFR-1, VEGFR-2,

VEGFR-3

PDGFRβ, c-Kit at

nanomolar

concentrations

[1]

AT9283 Aurora A, Aurora B
JAK2, Abl (T315I), Flt-

3

BIRB-796 p38 MAPK JNK2, c-Jun

This table is illustrative and not exhaustive. The inhibitory concentrations (e.g., IC50, Ki) for

each target vary and can be found in the respective literature.

Potential for Off-Target Interactions from the
Benzenesulfonate Moiety
While less commonly associated with specific receptor binding than the urea group, the

benzenesulfonate moiety may contribute to a compound's overall biological profile. Studies on

some benzenesulfonate-containing compounds have revealed various biological activities,

including anticancer effects through mechanisms like cell cycle arrest.[2][3] For instance,

certain quinazoline benzenesulfonates have been shown to induce G2/M cell cycle arrest and

apoptosis in cancer cell lines.[2] These effects suggest potential interactions with cellular

components that regulate the cell cycle, although specific protein targets were not fully

elucidated in the provided references.
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The antidepressant venlafaxine is available as a benzenesulfonate salt (venlafaxine besylate),

indicating the compatibility of this counter-ion in pharmaceutical formulations.[4] However, the

primary pharmacological activity of venlafaxine is attributed to the parent molecule's inhibition

of serotonin and norepinephrine reuptake, not direct interaction of the benzenesulfonate moiety

with specific receptors.

Experimental Protocols
To experimentally determine the cross-reactivity profile of Urea mono(4-
methylbenzenesulfonate), the following standard assays would be employed:

1. Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the inhibitory activity of the compound against a broad panel of

human kinases.

Methodology:

A large number of purified recombinant human kinases are arrayed.

Each kinase reaction is carried out in the presence of a fixed concentration of Urea
mono(4-methylbenzenesulfonate) (e.g., 1 µM or 10 µM) and the appropriate substrate

and ATP.

The kinase activity is measured, typically by quantifying the amount of phosphorylated

substrate, often using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based

method.

The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g.,

DMSO).

Hits (kinases inhibited above a certain threshold, e.g., >50%) are then further

characterized by determining their IC50 values in dose-response experiments.

2. Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct protein targets of a compound in a cellular environment.
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Methodology:

Intact cells or cell lysates are treated with Urea mono(4-methylbenzenesulfonate) or a

vehicle control.

The treated cells/lysates are heated to a range of temperatures, causing proteins to

denature and aggregate.

The remaining soluble protein fraction at each temperature is collected by centrifugation.

The amount of a specific protein of interest (or a global proteome analysis using mass

spectrometry) in the soluble fraction is quantified (e.g., by Western blot or mass

spectrometry).

Binding of the compound to a target protein stabilizes it, resulting in a higher melting

temperature (a shift in the denaturation curve).

3. Cell-Based Phenotypic Assays

Objective: To assess the functional consequences of compound treatment on cellular

processes.

Methodology:

Various cell lines (e.g., cancer cell lines from different tissues) are treated with a range of

concentrations of Urea mono(4-methylbenzenesulfonate).

Cellular phenotypes are measured after a defined incubation period.

Examples of assays include:

Proliferation/Viability Assays (e.g., SRB, MTT): To measure the effect on cell growth.

Cell Cycle Analysis (by Flow Cytometry): To determine if the compound causes arrest at

a specific phase of the cell cycle.[2]

Apoptosis Assays (e.g., Annexin V staining, Caspase activity): To quantify the induction

of programmed cell death.
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In Vitro Screening

Cell-Based Validation
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Kinome Scan (e.g., >400 kinases)

Identify Primary Hits (% Inhibition > Threshold)

Determine IC50 for Hits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle
Arrest - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Venlafaxine - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Potential Cross-Reactivity Profile of Urea Mono(4-
methylbenzenesulfonate): An Inferential Analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1612779#cross-reactivity-studies-of-
urea-mono-4-methylbenzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1612779?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/10862671_Protein_kinase_inhibitors_from_the_urea_class
https://pmc.ncbi.nlm.nih.gov/articles/PMC8068801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8068801/
https://www.researchgate.net/publication/350778538_Novel_Benzenesulfonate_Scaffolds_with_a_High_Anticancer_Activity_and_G2M_Cell_Cycle_Arrest
https://en.wikipedia.org/wiki/Venlafaxine
https://www.benchchem.com/product/b1612779#cross-reactivity-studies-of-urea-mono-4-methylbenzenesulfonate
https://www.benchchem.com/product/b1612779#cross-reactivity-studies-of-urea-mono-4-methylbenzenesulfonate
https://www.benchchem.com/product/b1612779#cross-reactivity-studies-of-urea-mono-4-methylbenzenesulfonate
https://www.benchchem.com/product/b1612779#cross-reactivity-studies-of-urea-mono-4-methylbenzenesulfonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1612779?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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